![molecular formula C12H15N3OS B4750687 5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4750687.png)
5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
Synthesis Analysis
While there’s no direct synthesis analysis for “5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol”, there are some related studies. For instance, a study discusses the catalytic protodeboronation of pinacol boronic esters . Another study talks about the synthesis of N-(4-butoxyphenyl)acetamide via an SN2 nucleophilic substitution reaction .
Scientific Research Applications
Thermo-responsive Shape Memory Polymers
This compound has been used in the development of thermo-responsive shape memory polymers. A new molecular mechanism was proposed to explain the shape memory effect of mesogen-jacketed liquid crystalline polymer fiber—poly-{2,5-bis[(4-butoxyphenyl)oxycarbonyl]styrene} (PBPCS) fiber . This work provides a new idea and significant approach for the design of new shape memory polymers.
Antimicrobial Activity
The compound has shown potential in the field of antimicrobial activity. Schiff bases, a class of compounds to which MLS000537892 belongs, have been synthesized and tested for their antibacterial and antifungal activities . Several new substances have shown moderate antifungal activity against Candida spp .
Antifungal Activity
In addition to its antibacterial properties, the compound has also demonstrated antifungal activity. The highest activity directed against C. albicans was shown by a compound with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
Cytotoxicity Studies
The compound has been used in cytotoxicity studies. The synthesized compounds’ effect on cell lines was examined to check their toxicity .
Docking Studies
The compound has been used in docking studies to elucidate the mechanism of the antibacterial and antifungal activity of the tested compounds .
Development of New Drugs
Scientific research is used to develop new drugs, medical treatments, and vaccines . Given its antimicrobial and antifungal properties, this compound could potentially be used in the development of new drugs.
Safety and Hazards
properties
IUPAC Name |
5-(4-butoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-3-8-16-10-6-4-9(5-7-10)11-13-12(17)15-14-11/h4-7H,2-3,8H2,1H3,(H2,13,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMIPYFWIZWEPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=S)NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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